3-(Chloromethyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-(Chloromethyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The compound is involved in the trifluoromethylation of carbon-centered radical intermediates, which is a crucial process in various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 18154, and it has a boiling point of 133-138 °C and a melting point of 23-27 °C . These properties can influence the compound’s bioavailability.
Result of Action
The trifluoromethyl group’s involvement in the trifluoromethylation of carbon-centered radical intermediates suggests that it may influence the stability and dynamics of proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Chloromethyl)-5-(trifluoromethyl)pyridine. For instance, the compound’s stability can be affected by temperature, given its specific boiling and melting points . Additionally, the compound’s efficacy and action can be influenced by the presence of other chemical groups or compounds in its environment.
Properties
IUPAC Name |
3-(chloromethyl)-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFXQMYVQISKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257851 | |
Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-94-6 | |
Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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